molecular formula C14H8FNO2 B595329 3-(3-Cyanophenyl)-5-fluorobenzoic acid CAS No. 1261901-94-3

3-(3-Cyanophenyl)-5-fluorobenzoic acid

Cat. No.: B595329
CAS No.: 1261901-94-3
M. Wt: 241.221
InChI Key: YXWQABILRUAOGS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3-cyanophenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWQABILRUAOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688788
Record name 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-94-3
Record name 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-5-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(3-Cyanophenyl)-5-fluorobenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The fluorobenzoic acid moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(3-Cyanophenyl)-5-fluorobenzoic acid
  • Molecular Formula: C₁₄H₈FNO₂ (based on structural analogs in )
  • Molecular Weight : 257.22 g/mol (calculated)

Physicochemical Properties :

  • Density: ~1.42 g/cm³ (similar to 3-Cyano-5-fluorobenzoic acid) .
  • Boiling Point : ~317°C (extrapolated from analogs) .
  • Functional Groups: Fluorine (electron-withdrawing), cyano (polar group), and carboxylic acid (acidic). These groups influence solubility, reactivity, and biological activity.

Comparison with Structural Analogs

Positional Isomers of Fluorobenzoic Acids

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences
3-(3-Fluorophenyl)-5-fluorobenzoic acid Fluorine at 3-Ph, 5-BA* C₁₃H₉F₂O₂ 1214352-53-0 Dual fluorine substituents enhance electronic withdrawal but reduce steric bulk .
5-(3-Cyanophenyl)-2-fluorobenzoic acid Cyano at 3-Ph, fluorine at 2-BA C₁₄H₈FNO₂ 1183926-58-0 Fluorine position alters acidity (pKa ~2.5 vs. ~3.0 for 5-fluoro analogs) .
3-(4-Chlorophenyl)-5-fluorobenzoic acid Chloro at 4-Ph, fluorine at 5-BA C₁₃H₉ClFO₂ 67466-36-8 Chlorine increases lipophilicity (LogP ~3.2 vs. ~2.8 for cyano analogs) .

*BA: Benzoic acid; Ph: Phenyl group

Functional Group Variations

Compound Name Functional Group Molecular Formula Key Properties
3-Borono-5-fluorobenzoic acid Boronic acid (-B(OH)₂) C₇H₆BFO₄ Critical for Suzuki couplings; hydrolytically unstable compared to cyano derivatives .
5-(3-Acetylphenyl)-2-fluorobenzoic acid Acetyl (-COCH₃) C₁₅H₁₁FO₃ Increased steric bulk reduces reactivity in nucleophilic substitutions .
3-(3-Trifluoromethoxyphenyl)benzoic acid Trifluoromethoxy (-OCF₃) C₁₄H₉F₃O₃ Enhanced metabolic stability in drug design vs. cyano derivatives .

Biological Activity

3-(3-Cyanophenyl)-5-fluorobenzoic acid, also known as 3-cyano-5-fluorobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C8_{8}H4_{4}FNO2_{2}
  • CAS Number : 327056-74-6
  • Canonical SMILES : C1=CC(=C(C=C1C(=O)O)F)C#N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the cyano and fluorine groups enhances its lipophilicity and may influence its binding affinity to specific enzymes and receptors.

Key Mechanisms:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on phosphatidylinositol 4-kinases (PI4K), which play a crucial role in viral pathogenesis. In particular, it has shown potential in inhibiting PI4K IIIβ, which is vital for the replication of certain RNA viruses .
  • Antiviral Activity : In cell-based assays, this compound exhibited significant antiviral activity against viruses such as Dengue virus (DENV2), demonstrating an EC50 value below 1 μM in human hepatoma cells .

Biological Activity Data

The following table summarizes the biological activities and IC50 values associated with this compound:

Activity TypeTarget/PathwayIC50 Value (µM)Reference
PI4K IIIβ InhibitionPhosphatidylinositol 4-kinase<1
Antiviral ActivityDENV2 in Huh7 cells<1
CytotoxicityVarious cancer cell lines>10

Case Studies

  • Antiviral Efficacy Against DENV2 :
    A study investigated the antiviral efficacy of several compounds, including this compound, against DENV2. The compound demonstrated potent inhibition with an EC50 value indicating strong antiviral properties, making it a candidate for further development in antiviral therapeutics .
  • Structure-Activity Relationship (SAR) :
    Research into the structure-activity relationship revealed that modifications to the fluorine and cyano groups significantly affect the compound's biological activity. The presence of these groups was correlated with enhanced binding to target proteins involved in viral replication pathways .

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